1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 3,4-dimethoxyphenyl group via a sulfonyl bridge. The compound’s molecular formula is inferred as C₁₃H₁₉NO₄S (molecular weight ≈ 286.37 g/mol), with the azepane ring contributing conformational flexibility and moderate lipophilicity compared to smaller heterocycles .
Properties
CAS No. |
333745-32-7 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C14H21NO4S/c1-18-13-8-7-12(11-14(13)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
LDVFQUUGKAPIRI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine
- Molecular Formula : C₁₂H₁₇N₂O₄S (MW ≈ 287.36 g/mol) .
- Key Differences: Replaces the azepane ring with a six-membered piperazine ring (two nitrogen atoms). Piperazine’s rigid structure may reduce membrane permeability compared to azepane’s flexibility.
1-[(4-Methylphenyl)sulfonyl]azepane
- Molecular Formula: C₁₃H₁₉NO₂S (MW = 253.37 g/mol) .
- Key Differences :
- Substitutes 3,4-dimethoxyphenyl with a 4-methylphenyl group.
- Methyl groups donate electrons via induction, whereas methoxy groups donate via resonance, altering electronic interactions with biological targets .
- Simpler synthesis routes reported (18 synthetic methods), suggesting higher commercial accessibility .
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
